![molecular formula C11H14BrN3 B578775 3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263282-81-0](/img/structure/B578775.png)
3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. The compound was first synthesized in the 1950s and has since been the subject of numerous studies due to its unique structure and properties.
Scientific Research Applications
Synthetic and Medicinal Aspects
Synthetic Strategies and Biological Properties
Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, offering a wide range of medicinal properties, including anticancer, anti-infectious, anti-inflammatory, and more. Their structure-activity relationship (SAR) studies are crucial for developing drug-like candidates, highlighting the scaffold's versatility in addressing various disease targets. The review by Cherukupalli et al. (2017) provides an extensive overview of synthetic strategies for pyrazolo[1,5-a]pyrimidine derivatives and their significant biological properties, demonstrating the potential for further exploitation in drug development (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, which are key precursors in the medicinal and pharmaceutical industries, showcases their broad synthetic applicability and bioavailability. Parmar et al. (2023) highlight the importance of hybrid catalysts, including organocatalysts and nanocatalysts, for developing potent lead molecules, underscoring the scaffold's adaptability in synthetic chemistry (Parmar, Vala, & Patel, 2023).
Regio-Orientation and Selectivity
The review on the regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines by Mohamed and Mahmoud (2019) focuses on the significance of regioselectivity in synthetic processes, which is crucial for developing structurally diverse derivatives with potential biological activities (Mohamed & Mahmoud, 2019).
Biological Applications and Optical Sensors
Optical Sensors and Medicinal Applications
Pyrimidine derivatives are not only significant in medicinal chemistry but also in the development of optical sensors. Jindal and Kaur (2021) review the use of pyrimidine-based optical sensors, emphasizing their biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for sensing applications, highlighting their dual utility in both health and technology sectors (Jindal & Kaur, 2021).
Anticancer Properties
The review of patent literature on anticancer pyrimidines in diverse scaffolds by Kaur et al. (2014) illustrates the extensive medicinal attributes of pyrimidine derivatives, especially their role in cancer treatment. This compilation presents the structure, IC50 values, and mechanisms of action of pyrimidine-based scaffolds, underscoring their potential as future drug candidates (Kaur et al., 2014).
properties
IUPAC Name |
3-bromo-2,5-dimethyl-7-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3/c1-6(2)9-5-7(3)13-11-10(12)8(4)14-15(9)11/h5-6H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLPQSMSHXLKRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C(C)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676460 |
Source
|
Record name | 3-Bromo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
1263282-81-0 |
Source
|
Record name | 3-Bromo-2,5-dimethyl-7-(propan-2-yl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.